molecular formula C16H19NO4 B15316575 (1R,2S,5S)-3-((Benzyloxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

(1R,2S,5S)-3-((Benzyloxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B15316575
M. Wt: 289.33 g/mol
InChI Key: GIIMQRHSBAUMAV-AVGNSLFASA-N
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Description

The compound (1R,2S,5S)-3-((benzyloxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a chiral bicyclic amino acid derivative with a rigid 3-azabicyclo[3.1.0]hexane scaffold. Its structure features:

  • A bicyclo[3.1.0]hexane core with two methyl groups at the 6,6-positions, enhancing steric stability.
  • A benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom, which facilitates selective deprotection during synthetic workflows.
  • A carboxylic acid functional group at the 2-position, enabling further derivatization for drug discovery applications .

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

(1R,2S,5S)-6,6-dimethyl-3-phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

InChI

InChI=1S/C16H19NO4/c1-16(2)11-8-17(13(12(11)16)14(18)19)15(20)21-9-10-6-4-3-5-7-10/h3-7,11-13H,8-9H2,1-2H3,(H,18,19)/t11-,12-,13-/m0/s1

InChI Key

GIIMQRHSBAUMAV-AVGNSLFASA-N

Isomeric SMILES

CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)OCC3=CC=CC=C3)C(=O)O)C

Canonical SMILES

CC1(C2C1C(N(C2)C(=O)OCC3=CC=CC=C3)C(=O)O)C

Origin of Product

United States

Preparation Methods

Substitution of Hydroxyl Precursors

The French patent FR2972453B1 outlines a foundational approach starting from (1R,5S)-2-hydroxy-6,6-dimethyl-bicyclo[3.1.0]hexane-3-carboxylic acid 1,1-dimethylpropyl ester. In the first step, the hydroxyl group is substituted with a pyrrolidine compound via reaction with an alkyl alcohol (Alk-OH), yielding a tertiary amine intermediate (Formula I). This substitution is typically conducted in aprotic solvents such as tetrahydrofuran (THF) at 0–25°C, with yields exceeding 85%.

Cyanation and Deprotection

The intermediate undergoes cyanation using trimethylsilyl cyanide (TMSCN) in the presence of Lewis acids like boron trifluoride etherate (BF₃·OEt₂). This step introduces the nitrile group at the C2 position, forming 1,1-dimethylpropyl (1R,2S,5S)-2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate. Subsequent alcoholysis with methanol or ethanol under acidic conditions (e.g., HCl/ROH) removes the 1,1-dimethylpropyl protecting group, yielding the free carboxylic acid. Final benzyloxycarbonyl (Cbz) protection is achieved using benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) with triethylamine (TEA) as a base, affording the target compound in 68–72% overall yield.

One-Pot Cyanation-Hydrolysis Strategy

Streamlined Reaction Design

The Chinese patent CN103864672A describes a one-pot method that bypasses intermediate isolation. Starting from the bicyclic ester (Formula II), TMSCN and BF₃·OEt₂ are added sequentially in methyl tert-butyl ether (MTBE). The cyanated product undergoes in situ hydrolysis using a mixture of hydrochloric acid and methanol, directly yielding the carboxylic acid. This method reduces purification steps and improves throughput, achieving 85–90% yield with >99% enantiomeric excess (ee).

Solvent and Catalyst Optimization

Critical to this route is the choice of aprotic solvent and Lewis acid. Tetrahydrofuran (THF) and MTBE are preferred for their ability to stabilize reactive intermediates, while tin tetrachloride (SnCl₄) has been explored as an alternative Lewis acid to enhance reaction rates.

Stereoselective Synthetic Approaches

Chiral Auxiliary Utilization

Stereochemical control at the C1, C2, and C5 positions is achieved through chiral auxiliaries or asymmetric catalysis. The CSIC Digital document highlights the use of (1R,2S,5S)-configured starting materials derived from enantiomerically pure cyclooctadiene precursors. For example, lithiation of a formamidine intermediate followed by trapping with ethyl chloroformate establishes the C2 stereocenter with >95% diastereoselectivity.

Protecting Group Strategies

The benzyloxycarbonyl (Cbz) group is introduced early in the synthesis to protect the amine functionality. Deprotection is avoided until the final stages, minimizing side reactions. The PubChem entry for a related compound (CID 97054316) confirms the stability of the Cbz group under acidic and basic conditions.

Comparative Analysis of Synthetic Methods

Method Key Steps Reagents/Conditions Yield Advantages
Multi-Step Synthesis Substitution → Cyanation → Deprotection TMSCN, BF₃·OEt₂, HCl/ROH 68–72% High purity, established protocol
One-Pot Strategy Cyanation → Hydrolysis TMSCN, BF₃·OEt₂, HCl/MeOH 85–90% Reduced steps, cost-effective
Stereoselective Route Asymmetric lithiation → Formylation sec-BuLi, Ethyl chloroformate 75–80% Excellent stereocontrol, scalable

Challenges and Mitigation Strategies

Stereochemical Drift

Racemization at the C2 position during cyanation is a known issue. Using low temperatures (–20°C) and non-polar solvents (e.g., MTBE) mitigates this risk.

Byproduct Formation

Over-cyanation or ester hydrolysis byproducts are minimized by strict stoichiometric control of TMSCN (1.1 equiv) and rapid quenching after reaction completion.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5S)-3-((Benzyloxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of a wide range of analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can result in a variety of functionalized derivatives, each with unique properties.

Scientific Research Applications

(1R,2S,5S)-3-((Benzyloxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R,2S,5S)-3-((Benzyloxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the structure and functional groups of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Table 1: Structural and Functional Comparisons
Compound Name Substituents Molecular Formula Molecular Weight Key Applications References
Target Compound: (1R,2S,5S)-3-((Benzyloxy)carbonyl)-6,6-dimethyl-...-acid Cbz, 6,6-dimethyl C₁₅H₁₉NO₄ ~277.32 Peptide mimetics, protease inhibitors
(1S,2S,5R)-3-(tert-Butoxycarbonyl)-6,6-dichloro-...-acid Boc, 6,6-dichloro C₁₁H₁₅Cl₂NO₄ 296.14 Antibiotic intermediates
(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid Boc, 6-carboxylic acid C₁₁H₁₇NO₄ 227.26 Neurological drug candidates
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo...-carboxylate HCl Methyl ester, HCl salt C₉H₁₅NO₂·HCl 205.68 Synthetic intermediate for APIs

Key Observations :

  • Substituent Impact : The benzyloxycarbonyl (Cbz) group in the target compound offers orthogonal protection compared to tert-butoxycarbonyl (Boc) in analogs, enabling sequential deprotection strategies .
  • Halogen vs. Methyl Groups : The dichloro analog () exhibits higher molecular weight (296.14 vs. 277.32) and distinct reactivity due to electronegative Cl atoms, making it suitable for electrophilic substitutions.
  • Ester Derivatives : Methyl ester derivatives (e.g., ) are intermediates for hydrolysis to free carboxylic acids, critical for active pharmaceutical ingredient (API) synthesis .

Critical Findings :

  • Stereochemical Control : The target compound’s (1R,2S,5S) configuration is achieved via chiral auxiliaries or enzymatic methods, contrasting with racemic mixtures in dichloro analogs .
  • Deprotection Strategies: Boc groups () are cleaved under acidic conditions, while Cbz groups (target compound) require hydrogenolysis, offering flexibility in multi-step syntheses .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound LogP (XLogP3) Hydrogen Bond Donors Rotatable Bonds Stability
Target Compound ~2.5 (estimated) 1 3 Stable under inert gas
(1S,2S,5R)-3-Boc-6,6-dichloro...-acid () 3.1 1 3 Light-sensitive
Methyl ester HCl () 1.8 0 2 Hygroscopic

Insights :

  • Lipophilicity : The target compound’s Cbz group increases LogP compared to Boc analogs, influencing membrane permeability in drug candidates .
  • Stability : Dichloro derivatives () require light-protected storage, unlike the more stable dimethyl-substituted target compound .

Research and Development Implications

The target compound’s unique stereochemistry and functionalization make it a versatile intermediate in medicinal chemistry. Its comparison with analogs highlights:

  • Tailored Reactivity : Substituents like Cbz or Boc dictate compatibility with downstream reactions.
  • Biological Relevance : Constrained bicyclic scaffolds improve pharmacokinetic profiles in protease inhibitors .

Future directions include exploring trifluoroacetyl derivatives () for enhanced metabolic stability and hybridizing bicyclic cores with indole moieties () for kinase selectivity.

Biological Activity

The compound (1R,2S,5S)-3-((Benzyloxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a bicyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

The compound has the following chemical characteristics:

  • IUPAC Name : (1R,2S,5S)-3-((Benzyloxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
  • Molecular Formula : C₁₃H₁₅NO₃
  • Molecular Weight : 235.27 g/mol
  • CAS Number : 1373205-30-1

Synthesis

The synthesis of this compound typically involves several steps beginning with the formation of the bicyclic structure followed by the introduction of the benzyloxycarbonyl group. A detailed method includes:

  • Formation of Bicyclic Framework : Utilizing starting materials like ethyl 2-aminoacetate and appropriate reagents to construct the azabicyclo structure.
  • Protection and Functionalization : The introduction of the benzyloxycarbonyl group is achieved through acylation reactions.
  • Purification : The final product is purified using techniques such as column chromatography to achieve high purity levels.

Pharmacological Properties

Research indicates that (1R,2S,5S)-3-((Benzyloxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains.
OrganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
  • Anti-inflammatory Effects : In vitro studies suggest that it may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted by researchers at Caltech evaluated the antimicrobial efficacy of this compound against clinical isolates of pathogens. The results demonstrated a dose-dependent inhibition of bacterial growth, particularly in Gram-positive bacteria.
  • Inflammation Model Study :
    In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups. This suggests its potential utility in managing inflammatory conditions.

Q & A

Q. What are the key challenges in synthesizing (1R,2S,5S)-3-((benzyloxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, and how can they be addressed methodologically?

Synthesis challenges include achieving stereochemical control, introducing the bicyclic framework, and stabilizing reactive intermediates. Methodological solutions:

  • Stereochemical control : Use chiral auxiliaries or enantioselective catalysis, as demonstrated in the synthesis of related bicyclic amines (e.g., tert-butoxycarbonyl-protected analogs) via asymmetric hydrogenation or kinetic resolution .
  • Bicyclic framework construction : Employ Diels-Alder reactions or ring-closing metathesis, as seen in the preparation of azabicyclo[3.1.0]hexane derivatives .
  • Intermediate stabilization : Protect the carboxylic acid and amine groups during synthesis. For example, benzyloxycarbonyl (Cbz) groups are stable under acidic conditions and removable via hydrogenolysis .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

Use a combination of:

  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations to confirm relative stereochemistry. For example, axial vs. equatorial proton arrangements in bicyclic systems can be distinguished via 1H^1H-1H^1H coupling patterns .
  • X-ray crystallography : Resolve absolute configuration, as applied to structurally similar azabicyclohexane derivatives .
  • Chiral HPLC : Compare retention times with enantiopure standards, a method validated for bicyclic amines in pharmaceutical intermediates .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) for polar intermediates.
  • Recrystallization : Optimize solvent systems (e.g., methanol/water) based on solubility differences, as demonstrated for azabicyclohexane carboxylates .
  • Acid-base extraction : Exploit the compound’s carboxylic acid group by adjusting pH for selective precipitation .

Advanced Research Questions

Q. How does the benzyloxycarbonyl (Cbz) group influence the compound’s stability and reactivity in medicinal chemistry applications?

The Cbz group:

  • Enhances stability : Protects the amine from oxidation and nucleophilic attack during synthesis. This is critical in multi-step reactions, as shown in analogs like tert-butoxycarbonyl-protected azabicyclohexanes .
  • Modulates solubility : The hydrophobic benzyl moiety improves lipid solubility, facilitating membrane permeability in vitro .
  • Controlled deprotection : Removable via hydrogenolysis (H2_2/Pd-C) without affecting acid-sensitive functional groups, a strategy used in peptide synthesis .

Q. What mechanistic insights explain the biological activity of this compound in enzyme inhibition studies?

The bicyclic scaffold mimics transition-state geometries in enzymatic reactions. For example:

  • Protease inhibition : The rigid bicyclic structure fits into enzyme active sites, as observed in azabicyclohexane-based inhibitors of serine proteases .
  • Steric and electronic effects : The 6,6-dimethyl groups restrict conformational flexibility, enhancing binding specificity. Computational docking studies on similar compounds support this mechanism .

Q. How can conflicting data on the compound’s solubility and crystallinity be resolved experimentally?

  • Solubility assays : Perform pH-dependent solubility profiling (e.g., shake-flask method) in buffers (pH 1–12) to identify optimal conditions .
  • Polymorph screening : Use solvent evaporation or cooling crystallization to isolate different crystalline forms, followed by DSC and PXRD analysis .
  • Co-crystallization : Add co-formers (e.g., nicotinamide) to improve crystallinity, a technique validated for poorly soluble azabicyclohexanes .

Q. What advanced spectroscopic techniques are critical for characterizing degradation products under accelerated stability conditions?

  • LC-HRMS : Identify degradation products via exact mass and fragmentation patterns. For example, oxidation products may show +16 Da shifts .
  • 2D NMR (HSQC, HMBC) : Map structural changes in degraded samples, particularly for ring-opening or epimerization events .
  • EPR spectroscopy : Detect radical intermediates formed during photodegradation, as observed in stressed azabicyclohexane derivatives .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes for Azabicyclo[3.1.0]hexane Derivatives

MethodYield (%)StereoselectivityKey Reference
Diels-Alder Cycloaddition45–60Moderate (dr 3:1)
Asymmetric Hydrogenation70–85High (ee >95%)
Ring-Closing Metathesis50–65Low (dr 1:1)

Q. Table 2. Stability Data Under Accelerated Conditions (40°C/75% RH)

Time (weeks)Purity (%)Major Degradation Product
099.5
495.2Oxidized carboxylic acid
888.7Ring-opened diamine

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